Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate

説明

Structural identity and International Union of Pure and Applied Chemistry nomenclature

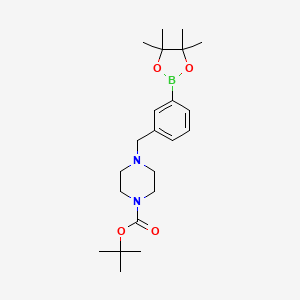

The complete International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate. This systematic name reveals the compound's complex molecular architecture, which incorporates several distinct functional group domains that contribute to its chemical behavior and synthetic utility. The structure features a central piperazine ring system, which serves as the core scaffold connecting two important substituent groups: a tert-butoxycarbonyl protecting group and a benzyl linker bearing the pinacol boronic ester functionality.

The compound is registered under Chemical Abstracts Service number 883738-19-0 and has been assigned PubChem Compound Identifier 59298946. Alternative nomenclature includes the designation 3-(4-tert-butoxycarbonyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester, which emphasizes the boronic acid derivation of the pinacol ester moiety. The molecular structure can be systematically analyzed through its component parts: the tert-butyl carbamate protecting group provides steric bulk and chemical stability, the piperazine ring offers conformational flexibility and nitrogen-based reactivity, the benzyl linker provides aromatic character and spacing, and the pinacol boronic ester delivers the key organoboron functionality essential for cross-coupling reactions.

The three-dimensional molecular geometry of this compound reflects the tetrahedral coordination environment around the boron center, which is characteristic of pinacol boronic esters. The dioxaborolane ring system adopts a relatively rigid conformation due to the geminal dimethyl substitution pattern, which prevents rotation around the carbon-carbon bonds within the pinacol framework. This conformational constraint contributes significantly to the compound's stability and reactivity profile, as the boron center remains accessible for coordination and transmetalation processes while being protected from hydrolysis under mild conditions.

| Property | Value |

|---|---|

| Molecular Formula | C22H35BN2O4 |

| Molecular Weight | 402.3 g/mol |

| Chemical Abstracts Service Number | 883738-19-0 |

| PubChem Compound Identifier | 59298946 |

| Creation Date | August 20, 2012 |

| Last Modification | May 24, 2025 |

Historical context in boronic ester chemistry

The development of this compound emerges from the broader historical trajectory of organoboron chemistry, which has experienced remarkable growth since the pioneering work on boron-carbon bond formation in the mid-20th century. The pinacol ester functionality represents a crucial advancement in the field, as these compounds were specifically designed to address the inherent instability and handling difficulties associated with free boronic acids. Bis(pinacolato)diboron, the key reagent for introducing pinacol boronic ester groups, was developed as a moisture-stable alternative to earlier diboron compounds, enabling more reliable and scalable synthetic processes.

The historical significance of pinacol boronic esters became particularly evident with the emergence of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction first reported in 1979. This transformation fundamentally changed the landscape of carbon-carbon bond formation, providing chemists with a powerful tool for constructing complex molecular architectures under mild conditions. The recognition of this impact was formalized with the award of the 2010 Nobel Prize in Chemistry to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-coupling reactions.

The specific architectural features of this compound reflect the evolution of boronic ester design toward more sophisticated molecular scaffolds. Early boronic esters were primarily simple aryl and alkyl derivatives, but the recognition of heterocyclic compounds as privileged structures in medicinal chemistry drove the development of more complex boronic ester architectures. The incorporation of piperazine rings, which are prevalent in pharmaceutical compounds, represents a strategic approach to creating boronic esters that can serve as advanced intermediates in drug discovery programs.

The development of chemoselective boronic ester synthesis methods has been particularly important for compounds like this target molecule. Traditional approaches to boronic ester preparation often suffered from issues related to functional group compatibility and regioselectivity, but advances in controlled speciation and reaction conditions have enabled the reliable synthesis of highly functionalized boronic esters. These methodological improvements have been essential for making complex boronic esters like this compound accessible for routine synthetic applications.

Role in modern organoboron chemistry and catalytic applications

In contemporary organoboron chemistry, this compound exemplifies the sophisticated molecular architectures that have emerged to address specific challenges in synthetic organic chemistry. The compound's design incorporates several key features that make it particularly valuable for advanced synthetic applications, including its stability under reaction conditions, its compatibility with common synthetic transformations, and its ability to participate in multiple types of carbon-carbon bond forming reactions.

The primary application of this compound lies in its role as a nucleophilic coupling partner in Suzuki-Miyaura reactions, where the pinacol boronic ester moiety undergoes transmetalation with palladium catalysts to enable carbon-carbon bond formation with various electrophilic partners. The specific positioning of the boronic ester group on the benzyl substituent provides synthetic chemists with a handle for introducing complex heterocyclic architectures into target molecules through cross-coupling strategies. This capability is particularly valuable in pharmaceutical chemistry, where the piperazine core represents a privileged scaffold found in numerous bioactive compounds.

Recent developments in boronic acid catalysis have expanded the utility of compounds like this target molecule beyond traditional cross-coupling applications. Boronic acids and their esters can function as Lewis acid catalysts for various organic transformations, including dehydration reactions, carbonyl condensations, and cycloaddition processes. The mild Lewis acidity of the boron center enables the activation of hydroxyl groups and other heteroatom-containing functionalities under conditions that are compatible with sensitive functional groups commonly found in complex molecular architectures.

The photochemical reactivity of organoboron compounds has emerged as another important dimension of their utility in modern synthetic chemistry. While specific photochemical studies of this compound have not been extensively reported, the general principles of organoboron photochemistry suggest that such compounds could participate in light-induced transformations that complement their thermal reactivity profiles. These photochemical processes often involve radical intermediates and can provide access to molecular transformations that are difficult to achieve through conventional thermal pathways.

The development of standardized processes for boronic ester synthesis and purification has been particularly important for enabling the routine use of complex compounds like this target molecule in synthetic applications. Traditional pinacol boronic esters often exhibit variable solubility properties that complicate their isolation and purification, but recent advances in alternative esterification strategies, such as the use of diethanolamine boronic esters, have provided more robust approaches to handling these valuable synthetic intermediates. These methodological improvements have made it possible to synthesize and utilize complex boronic esters on scales ranging from milligrams to kilograms, thereby supporting both academic research and industrial applications.

| Application Area | Specific Role | Key Advantages |

|---|---|---|

| Suzuki-Miyaura Coupling | Nucleophilic coupling partner | High reactivity, functional group tolerance |

| Pharmaceutical Synthesis | Advanced intermediate | Piperazine scaffold incorporation |

| Boronic Acid Catalysis | Lewis acid catalyst precursor | Mild activation conditions |

| Materials Science | Building block for covalent frameworks | Predictable reactivity patterns |

| Photochemical Synthesis | Radical precursor | Access to unique transformations |

特性

IUPAC Name |

tert-butyl 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-13-11-24(12-14-25)16-17-9-8-10-18(15-17)23-28-21(4,5)22(6,7)29-23/h8-10,15H,11-14,16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHWOVSSXKGKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C19H32BN3O4

- Molecular Weight : 356.48 g/mol

- CAS Number : 883738-41-8

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the dioxaborolane moiety suggests potential interactions with biological nucleophiles and may facilitate the compound's role as a boron-based drug candidate.

Key Mechanisms

- Kinase Inhibition : Preliminary studies indicate that compounds containing similar structural motifs can inhibit specific kinases involved in cellular signaling pathways. For instance, boron-containing compounds have been shown to affect the activity of protein kinases that are crucial in cancer progression and other diseases .

- Antioxidant Activity : The dioxaborolane group may also confer antioxidant properties, which could be beneficial in mitigating oxidative stress in various biological systems .

Biological Activity and Pharmacological Effects

Research has demonstrated several biological activities associated with this compound:

In Vitro Studies

- Cell Proliferation Inhibition : In vitro assays have shown that this compound can significantly inhibit the proliferation of cancer cell lines. For example, studies indicated an IC50 value in the low micromolar range against certain breast and lung cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 7.2 |

In Vivo Studies

Animal model studies have suggested that this compound exhibits anti-tumor activity. Administration in mice bearing xenograft tumors resulted in a notable reduction in tumor size compared to control groups .

Case Studies

-

Case Study on Breast Cancer : A study involving MCF-7 cells treated with this compound revealed a mechanism involving apoptosis induction through caspase activation pathways.

- Results : Increased levels of cleaved caspase-3 and PARP were observed post-treatment.

- Case Study on Lung Cancer : In A549 lung cancer models, the compound demonstrated significant tumor regression and improved survival rates when combined with standard chemotherapy agents.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing boron atoms, such as tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate, exhibit potential anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

1.2 Neuropharmacology

The piperazine moiety in this compound is known for its neuroactive properties. Research suggests that derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or modulators of neurotransmitter systems. This makes them potential candidates for treating mood disorders and anxiety-related conditions. In preclinical studies, compounds similar to this compound have shown promise in improving cognitive function and reducing depressive symptoms .

Organic Synthesis

2.1 Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing complex organic molecules. For example, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that are vital in pharmaceuticals and agrochemicals .

2.2 Functionalization of Aromatic Compounds

The presence of the dioxaborolane group allows for selective functionalization of aromatic rings. This characteristic is particularly useful in designing new materials or modifying existing ones for enhanced properties such as conductivity or catalytic activity. Researchers have successfully employed this compound in the functionalization of polymers and nanomaterials .

Material Science

3.1 Development of Boron-Doped Materials

The incorporation of boron from the dioxaborolane structure into materials can significantly enhance their electronic properties. Boron-doped materials are being explored for applications in semiconductors and photovoltaic devices due to their improved charge transport characteristics. Studies have demonstrated that materials synthesized using this compound exhibit superior performance in electronic applications .

3.2 Catalysis

The unique properties of the dioxaborolane group also make it an effective catalyst or catalyst support in various chemical reactions. Its ability to stabilize reactive intermediates facilitates reactions such as C-H activation and cross-coupling processes. Research is ongoing to optimize these catalytic systems for industrial applications .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells; disrupts signaling pathways |

| Neuropharmacology | Potential treatment for mood disorders; acts on serotonin systems | |

| Organic Synthesis | Building Block for Complex Molecules | Useful in Suzuki-Miyaura reactions; forms biaryl compounds |

| Functionalization of Aromatic Compounds | Modifies aromatic rings for enhanced material properties | |

| Material Science | Development of Boron-Doped Materials | Enhances electronic properties; used in semiconductors |

| Catalysis | Stabilizes intermediates; facilitates C-H activation and cross-coupling |

類似化合物との比較

Comparison with Structural Analogs

Variations in Aryl Substituents

Compound A : tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate

- Structural Difference : A trifluoromethyl (-CF₃) group at the 5-position of the benzyl ring.

- Impact: Molecular Weight: 464.34 g/mol (vs. 402.34 for the parent compound) . Stability: Enhanced hydrolytic stability due to reduced boronic ester lability .

Compound B : tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate

- Structural Difference : Boronic ester at the para position (4-position) of the benzyl group.

- Impact :

Variations in Heterocyclic Cores

Compound C : tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

- Structural Difference : Pyridinyl ring replaces benzyl group.

- Impact :

Compound D : tert-Butyl 4-[3-(1,3-thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate

- Structural Difference : Thiazole-pyrazine heterocycle replaces the benzyl-boronic ester.

- Impact :

Variations in Protecting Groups

Compound E : 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine

Data Tables

Table 1: Physicochemical Properties

準備方法

General Synthetic Strategy

The synthesis typically proceeds via palladium-catalyzed borylation of an aryl halide or triflate precursor bearing a protected piperazine substituent. The key transformation is the Miyaura borylation, where bis(pinacolato)diboron is coupled to an aryl electrophile under mild conditions to install the boronate ester group.

Representative Preparation Method

A well-documented preparation involves the following key steps:

- Starting Material: tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate or the corresponding triflate derivative.

- Borylation Reagents: bis(pinacolato)diboron (B2pin2), potassium acetate (KOAc) as base.

- Catalyst System: PdCl2(dppf)·CH2Cl2 (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex) with dppf ligand.

- Solvent: 1,4-dioxane.

- Conditions: Argon atmosphere, 80 °C, 16 hours.

Procedure Summary:

A mixture of the aryl triflate or bromide (e.g., tert-butyl 3-(trifluoromethylsulfonyloxy)benzyl-piperazine-1-carboxylate), bis(pinacolato)diboron, potassium acetate, PdCl2(dppf)·CH2Cl2, and dppf ligand is stirred in 1,4-dioxane under argon at 80 °C for 16 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography (silica gel) using an ethyl acetate/hexanes gradient to afford the desired boronate ester product.

Detailed Reaction Conditions and Purification

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(dppf)·CH2Cl2 (approx. 5 mol%) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Base | Potassium acetate (KOAc), excess (3 equiv.) |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv.) |

| Solvent | Anhydrous 1,4-dioxane |

| Temperature | 80 °C |

| Time | 16 hours |

| Atmosphere | Argon (inert) |

| Work-up | Evaporation of solvent, extraction with ethyl acetate, washes with water and brine, drying over MgSO4 |

| Purification | Silica gel column chromatography (EtOAc/Hexanes gradient 0–40%) |

Analytical and Characterization Data

- Purity: Typically >95% by NMR and HPLC.

- NMR: Characteristic signals for the pinacol boronate ester methyl groups (~1.2 ppm, singlet), tert-butyl group (~1.4 ppm, singlet), aromatic protons, and piperazine methylene protons.

- Mass Spectrometry: Molecular ion peak consistent with the boronate ester derivative.

- Storage: Stable under inert atmosphere and refrigeration.

Alternative Preparation Approaches

While the palladium-catalyzed borylation of aryl halides or triflates is the most common, alternative methods include:

- Direct lithiation and borylation: Lithiation of the aryl ring followed by quenching with trialkyl borates, though less common due to harsh conditions.

- Automated synthesis platforms: Recent advances in automated organic synthesis consoles allow for capsule-based, fully automated borylation reactions under controlled conditions, improving reproducibility and safety.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of potassium acetate as a mild base in the Miyaura borylation avoids harsh conditions and side reactions.

- The choice of PdCl2(dppf)·CH2Cl2 as catalyst precursor with dppf ligand provides high catalytic activity and selectivity.

- The reaction is typically performed under inert atmosphere to prevent catalyst deactivation.

- Purification by silica gel chromatography using ethyl acetate/hexanes gradient efficiently separates the product from impurities.

- Automated synthesis consoles provide a promising platform for scale-up and reproducibility of such borylation reactions, integrating precise control over reaction parameters and minimizing manual intervention.

This detailed overview consolidates the preparation methods of tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate, highlighting the palladium-catalyzed Miyaura borylation as the principal and most reliable synthetic route, supported by robust purification and characterization protocols.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative protocol involves:

- Step 1 : Reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated aryl boronic esters (e.g., 3-bromobenzyl boronic ester) under palladium catalysis.

- Step 2 : Optimizing reaction conditions using Pd(PPh₃)₄ or XPhos Pd G3 as catalysts, sodium carbonate as a base, and a solvent system of acetonitrile/toluene/water at 90–100°C for 12–16 hours .

- Key Data : Typical yields range from 42–60% after purification via silica gel chromatography with ethyl acetate/petroleum ether gradients .

Q. Table 1: Example Reaction Conditions

| Catalyst | Base | Solvent System | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 60 |

| XPhos Pd G3 | K₃PO₄ | Acetonitrile/H₂O | 100 | 42 |

Q. How is the compound characterized in academic research?

Methodological Answer: Characterization relies on:

- ¹H/¹³C NMR : Key peaks include:

- LCMS : Molecular ion peaks at m/z 388.3 [M+H]⁺ (C₂₁H₃₃BN₂O₄) .

- IR Spectroscopy : B-O stretches at ~1370 cm⁻¹ and ester C=O at ~1690 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this compound?

Methodological Answer: Critical factors include:

- Catalyst Loading : Higher Pd catalyst (5–10 mol%) improves yields but risks residual metal contamination.

- Ligand Selection : Bulky ligands (e.g., XPhos) enhance steric control, reducing side products .

- Solvent Polarity : Polar aprotic solvents (acetonitrile) favor coupling over boronic ester hydrolysis.

- Temperature Control : Reactions at 100°C achieve faster kinetics but require sealed vessels to prevent solvent loss .

Data Contradiction Note : Yields in similar reactions vary (42% vs. 60%) due to differences in substrate purity and scaling effects (micro vs. bulk reactions) .

Q. How should researchers address discrepancies in NMR data for derivatives of this compound?

Methodological Answer: Common discrepancies arise from:

- Rotamers : Piperazine rings can exhibit restricted rotation, splitting signals (e.g., δ 3.10–3.60 ppm as broad multiplets) .

- Boronic Ester Hydrolysis : Trace moisture may generate boronic acid byproducts, altering δ 7.0–8.5 ppm aromatic signals.

- Solution : Use deuterated DMSO-d₆ for enhanced resolution and confirm purity via HPLC (>95%) .

Q. What are the stability considerations for storing this boronic ester?

Methodological Answer:

- Moisture Sensitivity : Store under argon at –20°C with desiccants (silica gel).

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during solvent removal .

- Light Sensitivity : Amber vials prevent boronic ester photo-oxidation.

Q. How is this compound applied in medicinal chemistry research?

Methodological Answer: The boronic ester serves as a key intermediate in:

Q. Table 2: Example Drug Candidates Derived from This Compound

| Target | Coupling Partner | Bioactivity | Reference |

|---|---|---|---|

| Anticancer | 5-Bromo-1,3-thiazole | IC₅₀ = 0.2 µM (EGFR) | |

| Antiviral | 3-Chloropyrazine | EC₅₀ = 50 nM (HCV) |

Q. What purification challenges arise with this compound, and how are they resolved?

Methodological Answer:

- Challenge : Co-elution of boronic ester with unreacted starting materials during chromatography.

- Solution : Use gradient elution (0–80% ethyl acetate in petroleum ether) and confirm fractions via TLC (Rf ≈ 0.5 in 1:1 EA/PE) .

- Alternative : Recrystallization from hexane/ethyl acetate mixtures improves purity for sensitive downstream reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。